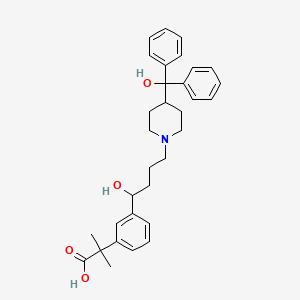
双芬酯杂质E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bifendate is a synthetic intermediate of Schisandrin C and is used as an anti-HBV (hepatitis B virus) drug for the treatment of chronic hepatitis B . Bifendate Impurity E is significant in the pharmaceutical industry for ensuring the purity and efficacy of Bifendate formulations.
科学研究应用
Bifendate Impurity E has several scientific research applications, including:
作用机制
Target of Action
Bifendate Impurity E, like Bifendate, primarily targets the liver . As a hepatoprotective agent, it is designed to prevent damage to the liver or assist in its repair . It is primarily used to treat liver-related conditions, including chronic hepatitis and liver cirrhosis .
Mode of Action
The mechanism of action of Bifendate Impurity E is complex, involving multiple pathways and effects on various cellular processes . One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, Bifendate Impurity E helps to protect liver cells from oxidative stress and subsequent damage . Additionally, it has been shown to enhance the activity of antioxidant enzymes, further bolstering its protective effects on the liver . It also modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Biochemical Pathways
Bifendate Impurity E affects several biochemical pathways. It inhibits lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . It also enhances the activity of antioxidant enzymes, which helps protect liver cells from oxidative stress . Furthermore, it modulates the immune response, reducing inflammation and preventing immune-mediated damage to liver tissues .
Pharmacokinetics
The standard dosage and duration of treatment can vary depending on the specific condition being treated and the patient’s overall health . The onset of action for Bifendate can vary, with some patients experiencing improvement in symptoms within a few weeks of starting treatment, while others may require longer periods to see significant changes .
Result of Action
The result of Bifendate Impurity E’s action is primarily seen in its hepatoprotective effects. It helps protect liver cells from oxidative stress and subsequent damage . It also promotes the regeneration of liver cells, thus aiding in the recovery of liver function in patients with chronic liver diseases . Through these diverse mechanisms, Bifendate Impurity E offers a multifaceted approach to liver protection and regeneration .
Action Environment
The action environment of Bifendate Impurity E is primarily the liver, where it exhibits protective and regenerative properties It is known that the efficacy of bifendate, from which bifendate impurity e is derived, can vary among patients, suggesting that individual patient characteristics and environmental factors may play a role .
准备方法
The preparation of Bifendate Impurity E involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the impurity from the bulk drug samples . The synthetic route typically involves the reaction of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds with various reagents under controlled conditions to yield the desired impurity . Industrial production methods often employ preparative-HPLC or preparative high-speed counter-current chromatography for large-scale isolation and purification .
化学反应分析
Bifendate Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
相似化合物的比较
Bifendate Impurity E can be compared with other similar compounds, such as:
Bifendate: The parent compound used for the treatment of chronic hepatitis B.
Bifendate-d6: A deuterated form of Bifendate used as a reference standard in analytical studies.
Bicyclol: Another compound used for the treatment of liver diseases. Bifendate Impurity E is unique in its structure and properties, making it an important impurity for the quality control of Bifendate formulations.
属性
CAS 编号 |
205117-47-1 |
|---|---|
分子式 |
C19H16O10 |
分子量 |
404.33 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



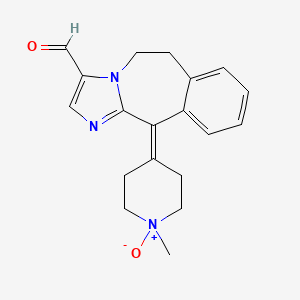
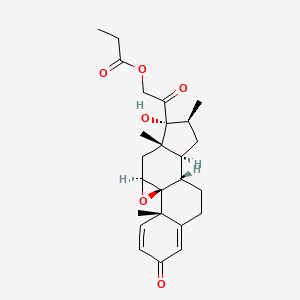
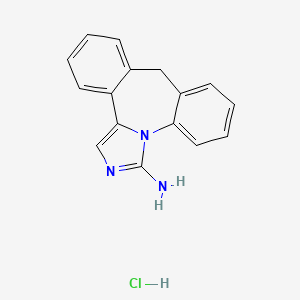
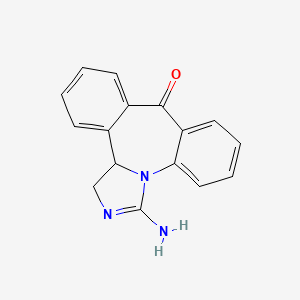

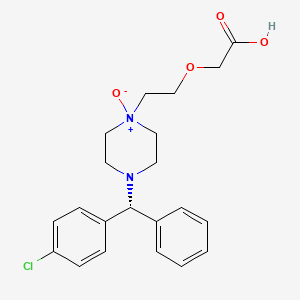
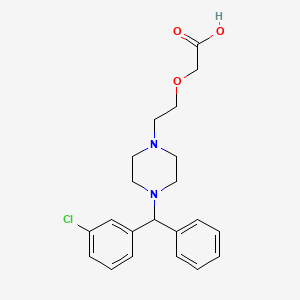

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
